REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH3:12][C:13]1[N:14]=[C:15]([Sn](CCCC)(CCCC)CCCC)[S:16][CH:17]=1>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:12][C:13]1[N:14]=[C:15]([C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=2)[C:5]([O:7][CH3:8])=[O:6])[S:16][CH:17]=1 |^1:39,41,60,79|
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Name
|
|
Quantity
|
2.75 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C(=O)OC)C=CN1
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Name
|
|
Quantity
|
4.942 g
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Type
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reactant
|
Smiles
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CC=1N=C(SC1)[Sn](CCCC)(CCCC)CCCC
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Name
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copper iodide CuI
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Quantity
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242 mg
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
55 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
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1.471 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to rt
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Type
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FILTRATION
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Details
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the reaction mixture was filtered over a pad of celite
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Type
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WASH
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Details
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the separated solids were washed with AcOEt
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Type
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WASH
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Details
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The organic layer was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anh. MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
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Type
|
CUSTOM
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Details
|
Purification by FC (heptane/AcOEt=7/3)
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Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1)C=1C=C(C(=O)OC)C=CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |